molecular formula C14H19NO2 B4724594 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No. B4724594
M. Wt: 233.31 g/mol
InChI Key: SIJYYDVQRNQKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is a synthetic compound that belongs to the class of benzamides. It is also known as Tandospirone, and it is used as a research chemical in scientific studies. This compound has been found to have anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression disorders.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves its interaction with the 5-HT1A receptor. It acts as a partial agonist at this receptor, which results in the activation of downstream signaling pathways that are involved in the regulation of anxiety and depression. It also increases the levels of serotonin in the brain by inhibiting the reuptake of this neurotransmitter, which further contributes to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential as a therapeutic agent for these disorders. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide in lab experiments is its specificity for the 5-HT1A receptor, which allows for the selective modulation of this receptor without affecting other receptors in the brain. However, one of the limitations of using this compound is its poor water solubility, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. One direction is to investigate its potential as a therapeutic agent for anxiety and depression disorders in humans. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the dopamine and norepinephrine systems. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.

Scientific Research Applications

2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been extensively studied for its anxiolytic and antidepressant properties. It has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It has also been found to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a key role in the regulation of mood and emotions.

properties

IUPAC Name

2-methyl-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-6-3-4-7-12(10)14(16)15-11(2)13-8-5-9-17-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYYDVQRNQKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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